molecular formula C21H29Cl3O3 B1260297 Cloxotestosterone CAS No. 53608-96-1

Cloxotestosterone

Cat. No. B1260297
CAS RN: 53608-96-1
M. Wt: 435.8 g/mol
InChI Key: DNADMXUXHNLBKR-SIGPKOBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cloxotestosterone is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Mineralocorticoid Receptor Roles

Cloxotestosterone's interaction with the mineralocorticoid receptor (MR) has implications in various physiological processes. MRs are crucial for electrolyte balance and blood pressure regulation. Studies have shown that selective MR antagonists like eplerenone can have beneficial effects in conditions like heart failure, due to their ability to modulate electrolyte effects and blood pressure without significant interaction with androgen or progesterone receptors (Funder, 2009).

Cardiac Health

In the context of heart failure and myocardial infarction, the efficacy of MR antagonists, which may include cloxotestosterone analogs, has been observed. These compounds have shown a reduction in mortality and hospitalizations in patients with heart failure, potentially due to their impact on cardiac remodeling and fibrosis (Pitt et al., 2004), (Pitt et al., 1999).

Metabolic Studies

Research has also delved into the metabolic pathways of related compounds like clostebol acetate, providing insight into how cloxotestosterone and its derivatives might be metabolized in biological systems. Such studies are crucial in understanding the drug's potential performance-enhancing effects in sports, particularly in racehorses (Leung et al., 2005).

Hormone Misuse Detection

Analytical chemistry approaches have been developed to detect hormone misuse in animals, including the use of steroids. This research is relevant in the context of monitoring for the misuse of cloxotestosterone or similar compounds in livestock or sports (Cunningham et al., 2009).

Steroid Receptor-Mediated Effects

Cloxotestosterone's interactions with different steroid receptors, including neuroactive steroids, have been studied to understand their genomic effects. This research aids in comprehending the broader impacts of such steroids on gene expression and physiological responses (Rupprecht et al., 1996).

properties

CAS RN

53608-96-1

Product Name

Cloxotestosterone

Molecular Formula

C21H29Cl3O3

Molecular Weight

435.8 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14-,15-,16-,17-,18?,19-,20-/m0/s1

InChI Key

DNADMXUXHNLBKR-SIGPKOBDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C

SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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